2',4',5'-Trifluoroacetophenone oxime
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Description
2’,4’,5’-Trifluoroacetophenone is a chemical compound with the molecular formula C8H5F3O . It has a molecular weight of 174.12 g/mol . The compound is also known by several synonyms, including 1-2,4,5-trifluorophenyl ethanone, 2,4,5-trifluoroacetophenone, and 1-acetyl-2,4,5-trifluorobenzene .
Molecular Structure Analysis
The molecular structure of 2’,4’,5’-Trifluoroacetophenone consists of a trifluoromethyl group (-CF3) and an acetyl group (-COCH3) attached to a phenyl ring . The InChI key for this compound is GVTLJUZWNNFHMZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2’,4’,5’-Trifluoroacetophenone is a clear yellow liquid . It has a density of 1.331 g/mL at 25 °C and a refractive index (n20/D) of 1.472 . The compound is combustible .Safety and Hazards
properties
IUPAC Name |
(NZ)-N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-4(12-13)5-2-7(10)8(11)3-6(5)9/h2-3,13H,1H3/b12-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWAFPYIEKQWQI-QCDXTXTGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=C(C=C1F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC(=C(C=C1F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',4',5'-Trifluoroacetophenone oxime |
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